3-(3-Carboxyphenyl)picolinic acid
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Overview
Description
3-(3-Carboxyphenyl)picolinic acid is an organic compound that features a picolinic acid moiety substituted with a carboxyphenyl group. This compound is of interest due to its potential applications in coordination chemistry and materials science. It serves as a versatile building block for the synthesis of various coordination polymers and metal-organic frameworks.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-carboxyphenyl)picolinic acid typically involves the reaction of picolinic acid with a suitable carboxyphenyl derivative under controlled conditions. One common method is the hydrothermal self-assembly pathway, where the compound is generated by reacting picolinic acid with 3-carboxybenzaldehyde in the presence of a catalyst and under elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrothermal synthesis, utilizing reactors that can maintain high temperatures and pressures. The process ensures high yield and purity of the compound, which is essential for its applications in various fields .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Carboxyphenyl)picolinic acid undergoes several types of chemical reactions, including:
Coordination Reactions: It forms coordination compounds with various metal ions such as nickel, zinc, cobalt, manganese, copper, and cadmium.
Substitution Reactions: The carboxyl and picolinic acid groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions:
Coordination Reactions: Typically involve metal salts (e.g., metal chlorides) and ancillary ligands such as 2,2’-bipyridine or 1,10-phenanthroline.
Substitution Reactions: May involve reagents like acyl chlorides or anhydrides under acidic or basic conditions.
Major Products:
Coordination Compounds: Various coordination polymers and metal-organic frameworks with distinct structural properties.
Substituted Derivatives: Compounds with modified functional groups that can exhibit different chemical and physical properties.
Scientific Research Applications
3-(3-Carboxyphenyl)picolinic acid has several scientific research applications, including:
Biology: Potential use in the development of metal-based drugs and imaging agents due to its ability to form stable complexes with metal ions.
Medicine: Investigated for its potential therapeutic properties, particularly in the design of metal-based pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-carboxyphenyl)picolinic acid primarily involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal ions, leading to various effects such as enhanced catalytic activity or altered magnetic properties. The molecular targets include metal ions and the pathways involved are related to the formation of stable metal-ligand complexes .
Comparison with Similar Compounds
4-(3-Carboxyphenyl)picolinic Acid: Similar in structure but with the carboxyphenyl group attached at a different position on the picolinic acid moiety.
2-(3-Carboxyphenyl)picolinic Acid: Another positional isomer with different chemical properties and applications.
Uniqueness: 3-(3-Carboxyphenyl)picolinic acid is unique due to its specific structural arrangement, which allows it to form distinct coordination compounds with unique properties. Its ability to act as a versatile building block for the synthesis of various metal-organic frameworks and coordination polymers sets it apart from its isomers .
Properties
IUPAC Name |
3-(3-carboxyphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-12(16)9-4-1-3-8(7-9)10-5-2-6-14-11(10)13(17)18/h1-7H,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVALRCPXGPGZNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(N=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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